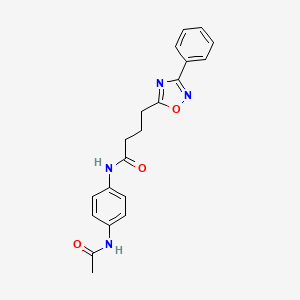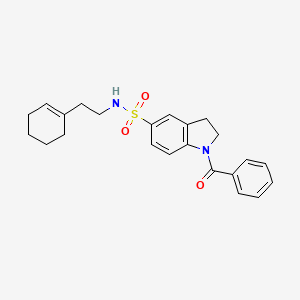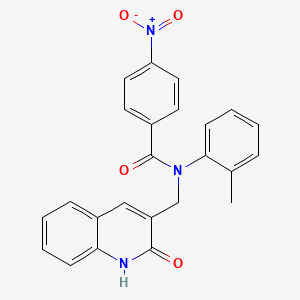
N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide, also known as HQNO, is a synthetic compound that has been widely studied for its potential applications in scientific research. HQNO belongs to a class of compounds known as quinolone antibiotics, which have been used for decades to treat bacterial infections. However, HQNO has been shown to have unique properties that make it a promising candidate for a variety of research applications.
作用機序
N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide inhibits the production of cyclic-di-GMP by binding to a protein called DigR. This protein is involved in the regulation of cyclic-di-GMP production in many bacterial species. By inhibiting DigR, this compound reduces the levels of cyclic-di-GMP in the cell, which in turn leads to the disruption of biofilms.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of effects on bacterial cells. In addition to its ability to disrupt biofilms, this compound has been shown to increase the production of reactive oxygen species (ROS) in some bacterial species. ROS are highly reactive molecules that can damage DNA and other cellular components. This effect may contribute to the antibacterial activity of this compound.
実験室実験の利点と制限
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide in lab experiments is its specificity for bacterial cells. Because this compound targets a specific protein involved in cyclic-di-GMP production, it is unlikely to have off-target effects in other cell types. However, this compound is not effective against all bacterial species, and its activity can be influenced by a variety of factors such as pH and temperature.
将来の方向性
There are many potential future directions for research involving N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide. One area of interest is the development of new antibacterial agents based on the structure of this compound. By modifying the structure of this compound, researchers may be able to create compounds that are more effective against a wider range of bacterial species. Another area of interest is the use of this compound as a tool to study bacterial signaling pathways. By understanding how this compound interacts with bacterial cells, researchers may be able to develop new strategies for treating bacterial infections.
合成法
N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-hydroxy-3-(chloromethyl)quinoline with 4-nitro-N-(o-tolyl)benzamide in the presence of a base such as potassium carbonate. The resulting product can be purified using chromatography techniques and characterized using spectroscopic methods.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool to study bacterial biofilms. Biofilms are complex communities of bacteria that are notoriously difficult to treat with traditional antibiotics. This compound has been shown to disrupt biofilms by inhibiting the production of a key signaling molecule called cyclic-di-GMP. This mechanism of action makes this compound a promising candidate for the development of new antibacterial agents.
特性
IUPAC Name |
N-(2-methylphenyl)-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-16-6-2-5-9-22(16)26(24(29)17-10-12-20(13-11-17)27(30)31)15-19-14-18-7-3-4-8-21(18)25-23(19)28/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDXTABUSDHHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

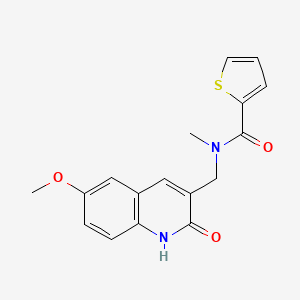
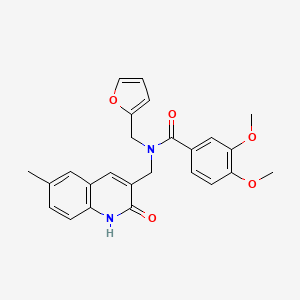
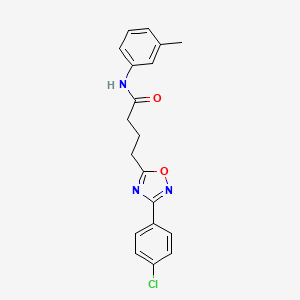
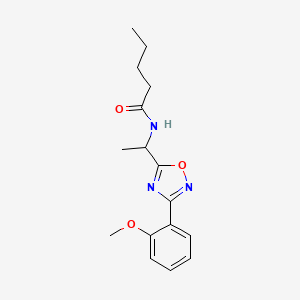

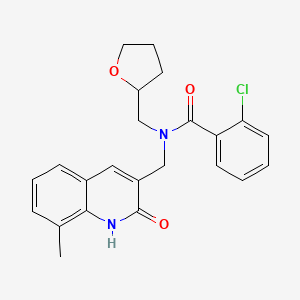

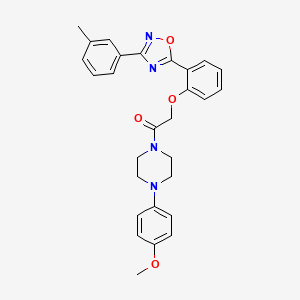
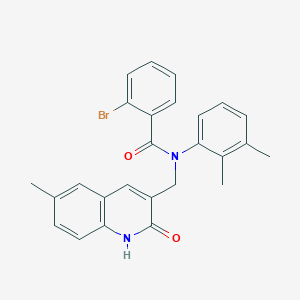
![N-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718929.png)
